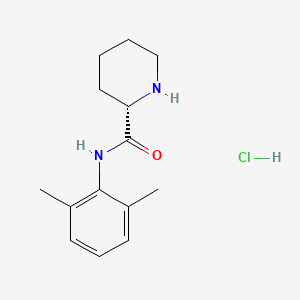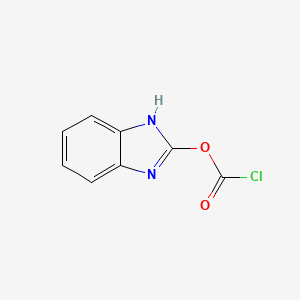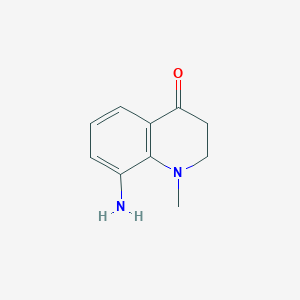![molecular formula C38H26Br2O2 B12822491 9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)
9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene and its derivatives have been extensively studied due to their unique photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol typically involves the bromination of anthracene derivatives followed by the introduction of biphenyl groups. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dibromo groups to hydrogen atoms or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce dihydroanthracene derivatives.
Aplicaciones Científicas De Investigación
9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying photophysical properties.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of OLEDs and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. The molecular targets and pathways involved include the excitation of π-electrons in the anthracene core and energy transfer to adjacent molecules or functional groups .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: A well-known anthracene derivative used in OLEDs and as a fluorescent probe.
9,10-Di(2-naphthyl)anthracene: Known for its high thermal and morphological stability, used in OLEDs.
Biphenyl: A simpler aromatic compound used as an intermediate in organic synthesis.
Uniqueness
9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol is unique due to its combination of biphenyl and anthracene moieties, which impart distinct photophysical properties. The presence of bromine atoms further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C38H26Br2O2 |
|---|---|
Peso molecular |
674.4 g/mol |
Nombre IUPAC |
2,6-dibromo-9,10-bis(4-phenylphenyl)anthracene-9,10-diol |
InChI |
InChI=1S/C38H26Br2O2/c39-31-20-22-34-35(23-31)37(41,29-15-11-27(12-16-29)25-7-3-1-4-8-25)33-21-19-32(40)24-36(33)38(34,42)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24,41-42H |
Clave InChI |
VITOGEDIZUYASS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=C(C=C(C=C4)Br)C(C5=C3C=C(C=C5)Br)(C6=CC=C(C=C6)C7=CC=CC=C7)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


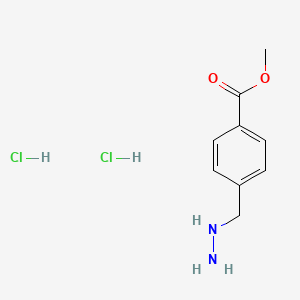

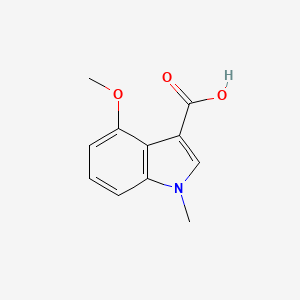
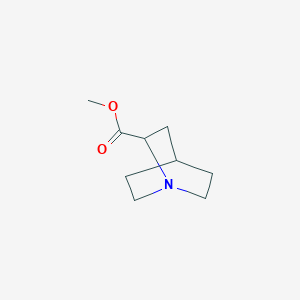
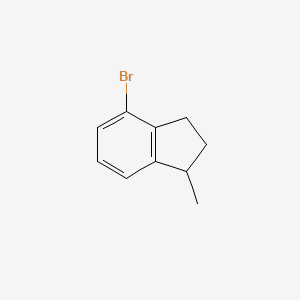
![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)

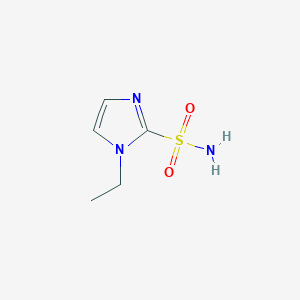

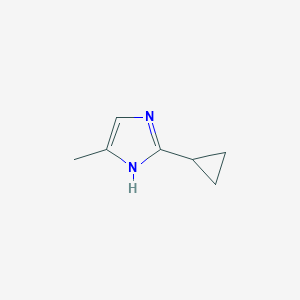
![(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)
